molecular formula C20H24N2O2S B247502 (2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE

(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B247502
M. Wt: 356.5 g/mol
InChI Key: NIISWFFWYJEHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxybenzoyl group and a methylsulfanylbenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation of the piperazine ring using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylsulfanylbenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 4-(methylsulfanyl)benzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: (2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O2S/c1-24-19-6-4-3-5-18(19)20(23)22-13-11-21(12-14-22)15-16-7-9-17(25-2)10-8-16/h3-10H,11-15H2,1-2H3

InChI Key

NIISWFFWYJEHHS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.